5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
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Overview
Description
5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic compound that features a thiazole ring, a chlorinated aromatic ring, and a pentanoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid likely involves multiple steps, including the formation of the thiazole ring, chlorination of the aromatic ring, and subsequent coupling reactions to introduce the pentanoic acid group. Typical reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pentanoic acid moiety.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, especially at positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid, sulfuric acid, or halogens.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring are common in medicinal chemistry.
Chlorinated Aromatics: These compounds are often studied for their biological activities.
Pentanoic Acid Derivatives: Such compounds are known for their roles in various biochemical processes.
Uniqueness
The unique combination of the thiazole ring, chlorinated aromatic ring, and pentanoic acid moiety in this compound may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H19ClN2O5S2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
5-[[3-(5-chloro-2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H19ClN2O5S2/c1-10-5-6-11(18)7-12(10)20-13-8-27(24,25)9-14(13)26-17(20)19-15(21)3-2-4-16(22)23/h5-7,13-14H,2-4,8-9H2,1H3,(H,22,23) |
InChI Key |
BJHABOOODIGLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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